4-Iodofuran-2(5H)-one
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Description
4-Iodofuran-2(5H)-one is a chemical compound that has been the subject of various studies . It is often prepared through the iodolactonisation of ethyl 2,3-allenoates .
Synthesis Analysis
The synthesis of 4-Iodofuran-2(5H)-one is typically achieved through the iodolactonisation of ethyl 2,3-allenoates with I2 in aqueous MeCN . This process results in moderate to high yields .Molecular Structure Analysis
The molecular structure of 4-Iodofuran-2(5H)-one is characterized by the presence of an iodine atom and a furanone ring . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
The key chemical reaction involved in the formation of 4-Iodofuran-2(5H)-one is the iodolactonisation of ethyl 2,3-allenoates . This involves the direct participation of the carbonyl oxygen atom in the regioselective electrophilic addition of the allene moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Iodofuran-2(5H)-one can be found in various chemical databases . These databases provide information such as the molecular formula, average mass, and monoisotopic mass .Mechanism of Action
properties
CAS RN |
155140-39-9 |
---|---|
Product Name |
4-Iodofuran-2(5H)-one |
Molecular Formula |
C4H3IO2 |
Molecular Weight |
209.97 g/mol |
IUPAC Name |
3-iodo-2H-furan-5-one |
InChI |
InChI=1S/C4H3IO2/c5-3-1-4(6)7-2-3/h1H,2H2 |
InChI Key |
XLUIMNWCNPAKQF-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=O)O1)I |
Canonical SMILES |
C1C(=CC(=O)O1)I |
Origin of Product |
United States |
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